molecular formula C8H14O B8611973 n-Butyl cyclopropyl ketone

n-Butyl cyclopropyl ketone

Cat. No.: B8611973
M. Wt: 126.20 g/mol
InChI Key: WFGLZIJEXONREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Butyl cyclopropyl ketone is an organic compound with the molecular formula C8H14O It is a ketone featuring a cyclopropyl group attached to the first carbon of the pentanone chain

Chemical Reactions Analysis

Types of Reactions: n-Butyl cyclopropyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions typically yield alcohols.

    Substitution: The cyclopropyl group can undergo substitution reactions, particularly with halogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated cyclopropyl derivatives.

Scientific Research Applications

n-Butyl cyclopropyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism by which n-Butyl cyclopropyl ketone exerts its effects involves interactions with specific molecular targets. The cyclopropyl group imposes conformational rigidity on the molecule, which can influence its binding to enzymes and receptors. This rigidity can enhance the compound’s metabolic stability and extend its therapeutic action .

Comparison with Similar Compounds

  • Cyclopropyl methyl ketone
  • Cyclopropyl ethyl ketone
  • Cyclopropyl isopropyl ketone

Comparison: n-Butyl cyclopropyl ketone is unique due to its specific structural arrangement, which combines a cyclopropyl group with a pentanone chain. This combination imparts distinct chemical and physical properties compared to other cyclopropyl ketones. For instance, the presence of the cyclopropyl group can significantly influence the compound’s reactivity and stability .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-cyclopropylpentan-1-one

InChI

InChI=1S/C8H14O/c1-2-3-4-8(9)7-5-6-7/h7H,2-6H2,1H3

InChI Key

WFGLZIJEXONREZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a vigorously-stirred solution of 31.0 g of cyclopropanecarboxylic acid in 330 ml of ether is added a solution of n-butyllithium (748 mmoles) in ca. 750 ml. of 2:1 ether-hexane during 1 hour at 5-10° C. The resulting suspension is diluted with 300 ml of ether and stirred at room temperature for 2 hours and at reflux for 2 hours. The mixture is cooled and poured into several portions of 1:1 ice - 4N hydrochloric acid. The ethereal phases are combined and washed with brine, sodium carbonate solution, and brine. The extract is dried over magnesium sulfate and concentrated. The residue is distilled to provide a liquid, b.p. 102°-104° C. (80 mm), pmr spectrum (CDCl3):δ2.55 (triplet, --CH2CO--).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
748 mmol
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
[Compound]
Name
ether-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a vigorously-stirred solution of 31.0 g of cyclopropanecarboxylic acid in 330 ml of ether is added a solution of n-butyllithium (748 mmoles) in about 750 ml of 2:1 ether-hexane during one hour at 5°-10° C. The resulting suspension is diluted with 300 ml of ether and stirred at room temperature for 2 hours and at reflux for 2 hours. The mixture is cooled and poured into several portions of 1:1 ice:4 N hydrochloric acid. The ethereal phases are combined and washed with brine, sodium carbonate solution, and brine. The extract is dried over magnesium sulfate and concentrated. The residue is distilled to provide a liquid, bp-102°-104° C. (80 mm), pmr spectrum (CDCl3): δ2.55 (triplet, --CH2CO--).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
748 mmol
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
[Compound]
Name
ether-hexane
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a vigorously-stirred solution of 31.0 g of cyclopropanecarboxylic acid in 330 ml of ether is added a solution of n-butyllithium (748 mmoles) in ca. 750 ml. of 2:1 ether-hexane during 1 hour at 5°-10° C. The resulting suspension is diluted with 300 ml of ether and stirred at room temperature for 2 hours and at reflux for 2 hours. The mixture is cooled and poured into several portions of 1:1 ice - 4N hydrochloric acid. The ethereal phases are combined and washed with brine, sodium carbonate solution, and brain. The extract is dried over magnesium sulfate and concentrated. The residue is distilled to provide a liquid, b.p. 102°-104° C. (80 mm), pmr spectrum (CDCl3): δ 2.55 (triplet,-CH2CO-).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
748 mmol
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
[Compound]
Name
ether-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
triplet,-CH2CO-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

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